molecular formula C21H21FN4O2 B2459406 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide CAS No. 1251679-47-6

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide

Cat. No.: B2459406
CAS No.: 1251679-47-6
M. Wt: 380.423
InChI Key: PBOQMAYFGCOQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile. The final step often involves coupling the fluorophenyl group to the oxadiazole-piperidine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, where nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to permeate biological membranes, while the oxadiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine moiety can further influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various fields of research.

Properties

IUPAC Name

2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-6-4-5-16(13-17)20-24-21(28-25-20)15-9-11-26(12-10-15)14-19(27)23-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOQMAYFGCOQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.